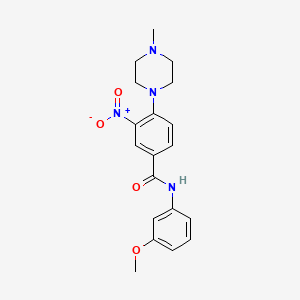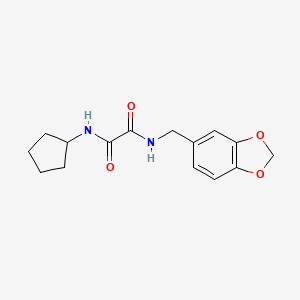![molecular formula C19H19N5O2 B4067599 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B4067599.png)
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide
説明
The compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . The morpholinyl and pyridinyl groups attached to the quinoxaline core suggest that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic quinoxaline core, with the morpholinyl and pyridinyl groups attached. Morpholine is a six-membered ring with one nitrogen and one oxygen atom, while pyridine is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoxaline core and the attached morpholinyl and pyridinyl groups. The nitrogen atoms in these groups could potentially act as nucleophiles in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the quinoxaline, morpholinyl, and pyridinyl groups. These could influence properties such as solubility, melting point, and reactivity .
科学的研究の応用
Fluorescent Anion Sensing
Quinoxaline derivatives have been investigated for their fluorescent anion sensing capabilities in water. Specifically, dicationic N-methylated quinolyl moieties derivatives show efficient fluorescence quenching by various anions, indicating their potential as fluorescent sensors for anionic species in aqueous environments (Dorazco‐González et al., 2014).
Synthesis Methodologies
Research on the development of efficient synthesis routes for quinoline derivatives highlights the chemical versatility and potential application of compounds like N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide in drug development and other areas. For instance, the development of a synthesis route for pyrrolquinolone PHA-529311, involving morpholinylmethyl groups, demonstrates the relevance of such structures in synthetic organic chemistry (Dorow et al., 2006).
Antitubercular Agents
Compounds featuring quinoline and morpholine frameworks have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, and their evaluation as potential antitubercular agents, underscores the potential of this compound analogs in therapeutic applications (Kantevari et al., 2011).
Antimicrobial and Antiviral Activities
Quinoline derivatives have been explored for their antimicrobial and antiviral activities. For example, studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines show promising results as potent interferon inducers and antivirals, indicating the potential biomedical relevance of structurally related compounds (Shibinskaya et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]quinoxaline-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(15-4-1-5-16-17(15)21-8-7-20-16)23-13-14-3-2-6-22-18(14)24-9-11-26-12-10-24/h1-8H,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCGNCFZXZFADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=C4C(=CC=C3)N=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4067522.png)
![1,4-bis{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B4067525.png)
![5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4067529.png)
![1-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067539.png)
![1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067563.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067565.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4067571.png)

![2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B4067591.png)
![2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067595.png)

![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067607.png)
![3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4067614.png)